molecular formula C13H16O6 B11852062 (4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

Cat. No.: B11852062
M. Wt: 268.26 g/mol
InChI Key: FOLRUCXBTYDAQK-NZRGBPHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-Benzylidene-D-galactose typically involves the protection of the hydroxyl groups of D-galactose using benzylidene acetals. One common method includes the reaction of D-galactose with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of 4,6-O-Benzylidene-D-galactose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the product is often achieved through crystallization or precipitation techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-O-Benzylidene-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, sodium periodate

    Reduction: Sodium cyanoborohydride, molecular sieves

    Substitution: Benzoyl cyanide, DMAP (4-Dimethylaminopyridine)

Major Products Formed

    Oxidation: Oxidized derivatives of 4,6-O-Benzylidene-D-galactose

    Reduction: 6-O-Benzyl ethers

    Substitution: Benzoylated derivatives

Comparison with Similar Compounds

4,6-O-Benzylidene-D-galactose can be compared with other benzylidene-protected carbohydrates, such as:

  • 4,6-O-Benzylidene-D-glucose
  • 4,6-O-Benzylidene-D-mannose
  • 4,6-O-Benzylidene-D-altrose

These compounds share similar protective properties but differ in the configuration of the sugar moiety. The uniqueness of 4,6-O-Benzylidene-D-galactose lies in its specific application in the synthesis of D-galactose derivatives and its role in biomedical research .

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

(4aR,7R,8R,8aR)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

InChI

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11+,12?,13?/m1/s1

InChI Key

FOLRUCXBTYDAQK-NZRGBPHASA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3

Canonical SMILES

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3

Origin of Product

United States

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